Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate
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Overview
Description
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate is a chemical compound that belongs to the class of benzothiadiazole derivatives This compound is known for its unique structural features, which include a benzothiadiazole ring fused with a sulfonyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with ethyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiadiazole compounds.
Scientific Research Applications
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent electron-accepting properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting various diseases.
Material Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor, facilitating charge transfer processes. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate can be compared with other benzothiadiazole derivatives such as:
2,1,3-Benzothiadiazole: A simpler structure without the sulfonyl and ethyl ester groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and physical properties, making it suitable for a variety of applications.
Biological Activity
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a benzothiadiazole moiety linked to an ethyl acetate group through a sulfonamide linkage. The presence of these functional groups contributes to its reactivity and biological activity.
- Molecular Formula : C₁₅H₁₅N₃O₄S₃
- Molecular Weight : 425.61 g/mol
- CAS Number : 329196-04-5
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiadiazole : Reaction of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.
- Sulfonylation : Introduction of the sulfonyl group using chlorosulfonic acid.
- Coupling with Acetic Acid : Reaction with ethyl acetate under basic conditions to yield the final product.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Anticancer Properties
Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant anticancer activity. For instance, similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders and certain cancers.
Anti-inflammatory Effects
The compound's sulfonamide group is known for its anti-inflammatory properties. Studies have demonstrated that benzothiadiazole derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : this compound may inhibit enzymes involved in neurotransmitter metabolism and cancer cell proliferation pathways.
- Nucleic Acid Interaction : The benzothiadiazole moiety can interact with nucleic acids, potentially affecting gene expression and cellular processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Properties
IUPAC Name |
ethyl 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-2-17-9(14)6-11-19(15,16)8-5-3-4-7-10(8)13-18-12-7/h3-5,11H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHEMDLSGJXGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381255 |
Source
|
Record name | Ethyl N-(2,1,3-benzothiadiazole-4-sulfonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-25-5 |
Source
|
Record name | Ethyl N-(2,1,3-benzothiadiazole-4-sulfonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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